3-(3,3-Dimethoxycyclobutyl)pyrrolidine
Description
Overview of Pyrrolidine (B122466) and Cyclobutane (B1203170) Scaffolds in Contemporary Chemical Science
In the landscape of modern chemical science, pyrrolidine and cyclobutane scaffolds are recognized as foundational structural motifs. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous feature in a vast array of biologically active molecules. chemicalbook.comwikipedia.org Also known as tetrahydropyrrole, it is a colorless liquid that is miscible with water and most organic solvents. wikipedia.org This scaffold is integral to numerous natural alkaloids, including nicotine (B1678760) and hygrine, and is a core component of essential amino acids like proline and hydroxyproline. nih.gov Its prevalence extends to a multitude of synthetic drugs such as procyclidine (B1679153) and bepridil, underscoring its importance in pharmaceutical development. nih.gov The structural flexibility and basic nature of the pyrrolidine ring make it a privileged component in the design of novel therapeutic agents. chemicalbook.com
The cyclobutane ring, a four-membered carbocycle, is also a key structure in many bioactive and natural products. researchgate.net Historically viewed as synthetically challenging due to ring strain, modern organic chemistry has developed methods for its stereoselective synthesis. researchgate.netacs.org The inherent strain of the cyclobutane ring imparts unique conformational rigidity, which can be advantageous in the design of enzyme inhibitors and other targeted molecules. The synthesis of multisubstituted cyclobutanes is an area of active research, with methods such as the contraction of pyrrolidines offering novel and highly stereoselective pathways to these structures. acs.orgnih.gov
Table 1: Comparison of Pyrrolidine and Cyclobutane Scaffolds
| Feature | Pyrrolidine | Cyclobutane |
|---|---|---|
| Structure | 5-membered saturated heterocycle with one nitrogen atom | 4-membered carbocycle |
| Key Properties | Basic, flexible, good nucleophile chemicalbook.com | Strained, rigid, conformationally constrained researchgate.net |
| Natural Occurrence | Found in alkaloids (nicotine), amino acids (proline) nih.gov | Core of various natural products acs.org |
| Pharmaceutical Relevance | Component of drugs like Avanafil, Paritaprevir, Grazoprevir nih.gov | Used to create unique 3D structures in drug design researchgate.net |
Historical Context and Emerging Significance of Fused/Spiro Cyclic Systems
The combination of different ring systems into fused, bridged, or spirocyclic architectures is a recurring theme in the structure of complex natural products. These intricate three-dimensional frameworks often dictate the biological activity of a molecule by precisely orienting functional groups in space. There is a growing interest in the synthesis of novel fused and spiro systems that combine moieties like pyrrolidines and cyclobutanes. rsc.orgresearchgate.net
Spirocyclic systems, where two rings are connected through a single shared atom, are of particular interest. They offer a higher degree of rigidity and three-dimensionality compared to simple ring systems. The synthesis of spiro-pyrrolidines, for example, is an active area of research, with methods like multicomponent 1,3-dipolar cycloaddition reactions providing efficient routes to these complex scaffolds. ua.esresearchgate.net These advanced molecular architectures are sought after in drug discovery to explore new chemical space and develop molecules with improved pharmacological profiles.
Rationale for Dedicated Academic Investigation of 3-(3,3-Dimethoxycyclobutyl)pyrrolidine
The compound this compound is a spirocyclic system that merges the structural features of both a pyrrolidine and a cyclobutane ring. The rationale for its dedicated academic investigation lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly for pharmaceutical applications.
The key features that make this compound an attractive target for research include:
Novel Scaffold: The spirocyclic fusion of a pyrrolidine and a cyclobutane ring creates a rigid, three-dimensional structure. This specific conformation is valuable for designing ligands that can fit into the binding sites of biological targets with high specificity.
Synthetic Versatility: The 3,3-dimethoxy group on the cyclobutane ring is a ketal, which serves as a protected form of a ketone. This functional group acts as a synthetic handle, allowing for deprotection to reveal a reactive carbonyl group. This ketone can then be used for a wide range of subsequent chemical transformations, enabling the elaboration of the molecular framework and the introduction of diverse functional groups.
Access to New Chemical Space: As a unique combination of two important pharmacophores, this compound provides a gateway to novel classes of molecules that have not been extensively explored. Synthesizing libraries of compounds based on this scaffold could lead to the discovery of new therapeutic agents.
Scope and Objectives of the Comprehensive Research Review
A comprehensive research review of this compound would aim to consolidate all available scientific knowledge on this specific molecule. The primary objectives of such a review would be:
To Detail Synthetic Methodologies: To systematically document and compare all reported synthetic routes for the preparation of this compound, analyzing the efficiency, stereoselectivity, and scalability of each approach.
To Compile Spectroscopic and Physicochemical Data: To gather and present a complete set of characterization data, including Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, as well as physical properties like melting point and boiling point.
To Explore Its Application as a Synthetic Intermediate: To review the use of this compound as a building block in the synthesis of more complex molecules and to highlight its role in the construction of novel spirocyclic frameworks.
To Identify Knowledge Gaps and Future Research Directions: To critically assess the current state of research and to propose future studies, such as its application in medicinal chemistry programs, the development of new synthetic methods, and computational studies of its conformational properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,3-dimethoxycyclobutyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10(13-2)5-9(6-10)8-3-4-11-7-8/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQHOFFIZRCYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C2CCNC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 3,3 Dimethoxycyclobutyl Pyrrolidine and Its Precursors
Retrosynthetic Analysis of 3-(3,3-Dimethoxycyclobutyl)pyrrolidine
A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, suggesting both convergent and linear synthetic strategies. The core structure consists of a pyrrolidine (B122466) ring substituted at the 3-position with a 3,3-dimethoxycyclobutyl moiety.
Scheme 1: Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound suggests disconnection at the C3-cyclobutyl bond, leading to a pyrrolidine synthon and a cyclobutane (B1203170) synthon. Further disconnection of the pyrrolidine ring points to acyclic precursors, while the cyclobutane can be traced back to a cyclobutanone (B123998) derivative.
A primary disconnection can be envisioned at the carbon-carbon bond connecting the pyrrolidine and cyclobutane rings. This approach suggests a convergent synthesis, wherein the two cyclic fragments are prepared separately and then coupled. The pyrrolidine fragment could be a nucleophilic or electrophilic species, such as a 3-lithiated or 3-halopyrrolidine derivative. Correspondingly, the cyclobutane fragment would need to be appropriately functionalized for the coupling reaction, for instance, as a cyclobutyl triflate or a cyclobutylboronic acid derivative.
Further deconstruction of the pyrrolidine ring points towards acyclic precursors that can be cyclized through various intramolecular reactions. Similarly, the 3,3-dimethoxycyclobutyl moiety can be traced back to a more readily accessible precursor like 3,3-dimethoxycyclobutanone, which in turn could be derived from a [2+2] cycloaddition reaction.
Convergent and Divergent Synthetic Routes to the Core Structure
Both convergent and divergent strategies offer distinct advantages for the synthesis of this compound. A convergent approach allows for the independent and potentially more efficient synthesis of the two complex ring systems, while a divergent approach would enable the generation of a library of analogs from a common intermediate.
Strategies for the Construction of the Dimethoxycyclobutyl Moiety
The 3,3-dimethoxycyclobutyl fragment is a key building block. Its synthesis can be approached in several ways, with the protection of a ketone functionality as a dimethyl ketal being a crucial step.
One of the most powerful methods for constructing four-membered rings is the [2+2] cycloaddition . The synthesis of a precursor like cyclobutanone can be achieved through the cycloaddition of ketene (B1206846) or a ketene equivalent with an appropriate alkene. Specifically, the reaction of a ketene acetal, such as 1,1-dimethoxyethene, with an electron-deficient alkene under thermal or Lewis acid-catalyzed conditions could provide a direct route to a 3,3-dimethoxycyclobutane derivative.
Alternatively, the synthesis can commence from a commercially available cyclobutanone derivative. For instance, 1,3-cyclobutanedione can be selectively ketalized to afford 3,3-dimethoxycyclobutanone. This ketone can then be further functionalized for coupling reactions.
Table 1: Selected Strategies for Dimethoxycyclobutyl Moiety Synthesis
| Strategy | Key Reaction | Starting Materials | Product | Ref. |
| [2+2] Cycloaddition | Thermal or Lewis Acid-catalyzed | Ketene Acetal, Electron-deficient alkene | Substituted 3,3-dimethoxycyclobutane | acs.orgresearchgate.net |
| Ketalization | Acid-catalyzed | 1,3-Cyclobutanedione, Methanol (B129727) | 3,3-Dimethoxycyclobutanone |
Methodologies for Pyrrolidine Ring Formation and Functionalization
The pyrrolidine ring is a ubiquitous scaffold in bioactive molecules, and numerous methods for its synthesis have been developed. For the purpose of constructing the target molecule, methods that allow for functionalization at the 3-position are of particular interest.
Intramolecular cyclization of acyclic precursors is a common and effective strategy. For example, a suitably substituted 1,4-dihaloalkane can react with a primary amine to form the pyrrolidine ring. Alternatively, the cyclization of an amino alcohol or an amino halide can be employed.
For a convergent synthesis, the preparation of a functionalized pyrrolidine synthon is necessary. N-protected 3-halopyrrolidines, such as N-Boc-3-bromopyrrolidine, are readily available or can be synthesized from 3-pyrrolidinol. These halogenated pyrrolidines are excellent electrophilic partners in cross-coupling reactions.
Stereoselective and Enantioselective Synthesis of this compound
The introduction of chirality into the pyrrolidine ring is a critical aspect for the development of potential therapeutic agents. Several strategies can be employed to achieve stereoselective and enantioselective synthesis.
Chiral pool synthesis , starting from readily available chiral precursors such as L- or D-proline or hydroxyproline, is a well-established approach. nih.gov Functional group manipulations of these chiral starting materials can lead to the desired 3-substituted pyrrolidine enantiomer.
Asymmetric catalysis offers a more flexible approach. For instance, the enantioselective reduction of a 3-substituted pyrroline, formed via a ring-closing metathesis reaction, can provide access to chiral pyrrolidines. Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes are powerful methods for the enantioselective synthesis of highly functionalized pyrrolidines. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Negishi coupling, are powerful tools for the formation of C(sp³)–C(sp³) bonds. For a Suzuki coupling, a 3-pyrrolidinylboronic ester could be coupled with a 3,3-dimethoxycyclobutyl halide or triflate. Conversely, a 3-halopyrrolidine could be coupled with a 3,3-dimethoxycyclobutylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for the success of these couplings, especially when dealing with sterically hindered or geometrically constrained substrates.
Table 2: Hypothetical Cross-Coupling Reaction Optimization
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | Low |
| 2 | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane | 100 | Moderate |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 80 | High |
This interactive table illustrates a hypothetical optimization of a Suzuki-Miyaura cross-coupling reaction. The choice of a more electron-rich and sterically demanding ligand like SPhos often leads to higher yields in challenging C(sp³)–C(sp³) couplings.
Application of Modern Catalytic Systems in the Synthesis of this compound
Recent advances in catalysis offer innovative solutions for the synthesis of complex molecules like this compound.
Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto a pre-existing ring system. baranlab.orgmdpi.com A rhodium catalyst could potentially mediate the direct coupling of a cyclobutane precursor with a C-H bond at the 3-position of an N-protected pyrrolidine, obviating the need for pre-functionalization of both coupling partners.
Nickel-catalyzed cross-coupling reactions have also gained prominence for their ability to couple challenging C(sp³)-hybridized centers. wikipedia.org A nickel catalyst, often in combination with a specific ligand, could be employed for the convergent coupling of the pyrrolidine and cyclobutane fragments, potentially offering different reactivity and selectivity compared to palladium-based systems.
The development of novel ligands and catalytic systems continues to expand the toolbox for organic synthesis, enabling the construction of increasingly complex and medicinally relevant molecules. The application of these modern catalytic methods will undoubtedly play a crucial role in the efficient and stereoselective synthesis of this compound and its derivatives.
Detailed Structural Elucidation and Conformational Analysis of 3 3,3 Dimethoxycyclobutyl Pyrrolidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 3-(3,3-Dimethoxycyclobutyl)pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Multi-dimensional NMR techniques are critical for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on the pyrrolidine (B122466) ring, and separately, the protons on the cyclobutane (B1203170) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the pyrrolidine and cyclobutane rings, as well as the methoxy (B1213986) groups to the cyclobutane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would provide valuable information about the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the pyrrolidine and cyclobutane rings.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 1.5 - 2.5 | - |
| 2 | 2.8 - 3.2 | 45 - 50 |
| 3 | 2.0 - 2.5 | 40 - 45 |
| 4 | 1.8 - 2.2 | 25 - 30 |
| 5 | 2.8 - 3.2 | 45 - 50 |
| 1' | 2.5 - 3.0 | 40 - 45 |
| 2' | 1.9 - 2.3 | 30 - 35 |
| 3' | - | 100 - 105 |
| 4' | 1.9 - 2.3 | 30 - 35 |
| OCH₃ | 3.2 - 3.5 | 50 - 55 |
Note: These are estimated values and actual experimental values may vary.
Variable temperature (VT) NMR studies would be employed to investigate dynamic processes such as ring puckering of the pyrrolidine and cyclobutane rings, and potential restricted rotation around the C3-C1' bond. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which would provide information on the energy barriers of these dynamic processes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aliphatic rings and methoxy groups, and C-O stretches of the methoxy groups.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The C-C stretching vibrations of the cyclobutane and pyrrolidine rings would likely be more prominent in the Raman spectrum.
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-O Stretch (ether) | 1050 - 1150 |
| C-N Stretch (amine) | 1020 - 1250 |
X-ray Crystallography of this compound and its Co-crystals/Salts
Single-crystal X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. To obtain suitable crystals, it might be necessary to form a salt or a co-crystal of the parent compound. The resulting crystal structure would confirm the connectivity of the atoms and provide precise details about the three-dimensional arrangement of the pyrrolidine and cyclobutane rings and the methoxy groups. While no specific crystal structure for this compound has been reported, related pyrrolidine structures have been analyzed via X-ray crystallography, confirming the utility of this technique.
Mass Spectrometry Techniques for Isomer Differentiation and Purity Assessment
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₀H₁₉NO₂). Fragmentation patterns observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), would provide further structural information. For instance, characteristic losses of a methoxy group or fragmentation of the pyrrolidine or cyclobutane rings would be expected.
Conformational Analysis of the Pyrrolidine and Cyclobutane Rings
The conformational flexibility of both the pyrrolidine and cyclobutane rings is a key aspect of the molecule's structure.
Pyrrolidine Ring: The five-membered pyrrolidine ring is non-planar and typically adopts envelope or twisted conformations. The specific puckering of the ring can be influenced by the substituent at the 3-position. NMR techniques, particularly the analysis of vicinal proton-proton coupling constants and NOESY data, would be instrumental in determining the preferred conformation in solution.
Cyclobutane Ring: The four-membered cyclobutane ring is also puckered to relieve ring strain. The puckering of the cyclobutane ring and the orientation of the substituents would be investigated using NMR spectroscopy and computational modeling.
Computational chemistry, using methods such as density functional theory (DFT), could be employed to calculate the relative energies of different possible conformers and to predict NMR parameters, which could then be compared with experimental data to provide a comprehensive understanding of the conformational landscape of this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a molecule like this compound, which possesses stereogenic centers, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), in combination with quantum chemical calculations, provide a powerful tool for determining the absolute spatial arrangement of its atoms.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect (CE), can be positive or negative and is highly sensitive to the three-dimensional structure of the molecule. The resulting ECD spectrum is a unique fingerprint of a specific stereoisomer.
The absolute configuration of this compound can be determined by comparing the experimentally measured ECD spectrum with the theoretical spectra of its possible stereoisomers, calculated using time-dependent density functional theory (TDDFT). A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the synthesized or isolated compound.
Theoretical Framework and Computational Approach
The application of TDDFT to calculate ECD spectra has become a reliable method for the absolute configuration determination of chiral molecules. The process typically involves the following steps:
Geometry Optimization: The geometries of the identified conformers are then optimized at a suitable level of theory, often using DFT methods.
ECD Spectrum Calculation: For each optimized conformer, the ECD spectrum is calculated using TDDFT. This calculation provides the rotatory strengths of the electronic transitions, which determine the sign and intensity of the Cotton effects.
Boltzmann Averaging: The calculated ECD spectra of the individual conformers are then averaged according to their Boltzmann populations at a given temperature to generate the final theoretical ECD spectrum for each stereoisomer.
Hypothetical ECD Analysis of this compound Stereoisomers
In the absence of published experimental data for this compound, a hypothetical analysis can illustrate the application of this methodology. Let us consider the (S)- and (R)-enantiomers at the C3 position of the pyrrolidine ring, assuming a specific configuration for any other chiral centers.
The primary chromophores in this compound are the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the dimethoxy groups. These groups are expected to give rise to electronic transitions in the far-UV region (typically below 250 nm). The spatial disposition of the dimethoxycyclobutyl substituent relative to the pyrrolidine ring will significantly influence the sign and magnitude of the Cotton effects.
Table 1: Hypothetical Calculated ECD Data for the Enantiomers of this compound
| Stereoisomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| (3R)-isomer | 215 | +3.5 |
| 240 | -1.2 | |
| (3S)-isomer | 215 | -3.4 |
| 240 | +1.3 |
This is a hypothetical data table created for illustrative purposes.
The data in Table 1 showcases the expected mirror-image relationship between the ECD spectra of the two enantiomers. The (3R)-isomer is predicted to exhibit a positive Cotton effect around 215 nm and a weaker negative Cotton effect at 240 nm. Conversely, the (3S)-isomer would show a negative Cotton effect at 215 nm and a positive one at 240 nm.
Comparison with Experimental Data for Absolute Configuration Assignment
To assign the absolute configuration of a synthesized sample of this compound, its experimental ECD spectrum would be recorded in a suitable solvent. The experimental spectrum would then be compared to the calculated spectra of the possible stereoisomers.
Table 2: Comparison of Hypothetical Experimental and Calculated ECD Maxima
| Spectrum | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| Experimental | 216 | -3.2 |
| 242 | +1.1 | |
| Calculated (3S)-isomer | 215 | -3.4 |
| 240 | +1.3 | |
| Calculated (3R)-isomer | 215 | +3.5 |
| 240 | -1.2 |
This is a hypothetical data table created for illustrative purposes.
As illustrated in Table 2, if the experimental spectrum shows a negative Cotton effect around 216 nm and a positive one around 242 nm, it would strongly correlate with the calculated spectrum for the (3S)-isomer. This excellent agreement would allow for the confident assignment of the absolute configuration of the sample as (3S)-3-(3,3-Dimethoxycyclobutyl)pyrrolidine.
Chemical Reactivity and Reaction Mechanisms of 3 3,3 Dimethoxycyclobutyl Pyrrolidine
Reactivity at the Pyrrolidine (B122466) Nitrogen: Derivatization and Functionalization
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This inherent reactivity allows for a variety of derivatization and functionalization reactions, which are fundamental in modifying the compound's properties for various applications, including in medicinal chemistry where the pyrrolidine scaffold is prevalent. researchgate.netnih.gov
The pyrrolidine nitrogen readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and proceed under standard conditions.
Acylation Reactions: Acylation of the pyrrolidine nitrogen can be achieved using a variety of acylating agents, such as acid chlorides, acid anhydrides, and activated esters. The reaction with an acid chloride, for instance, is a classic example of nucleophilic acyl substitution. beilstein-journals.org The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the corresponding N-acylpyrrolidine. Due to the formation of hydrochloric acid as a byproduct, a base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acid and drive the reaction to completion.
Table 1: Representative Acylation Reactions of Pyrrolidine Derivatives This table is illustrative and based on general reactions of pyrrolidines.
| Acylating Agent | Product | General Conditions |
|---|---|---|
| Acetyl chloride | N-Acetyl-3-(3,3-dimethoxycyclobutyl)pyrrolidine | Inert solvent (e.g., DCM), base (e.g., Et3N), 0 °C to rt |
| Benzoic anhydride | N-Benzoyl-3-(3,3-dimethoxycyclobutyl)pyrrolidine | Aprotic solvent (e.g., THF), rt or gentle heating |
Sulfonylation Reactions: Similarly, sulfonylation of the pyrrolidine nitrogen with sulfonyl chlorides in the presence of a base affords N-sulfonylpyrrolidines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These sulfonamide derivatives are known for their chemical stability and are common functionalities in pharmacologically active compounds. The reaction mechanism is analogous to acylation.
Reductive Amination: Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of a wide range of substituents onto the pyrrolidine nitrogen. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or a ketone. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding tertiary amine. harvard.edunih.gov
Commonly used reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. harvard.edu This method is highly versatile and tolerates a wide variety of functional groups. organic-chemistry.org
Table 2: Reductive Amination of Pyrrolidines with Various Carbonyl Compounds This table is illustrative and based on general reactions of pyrrolidines.
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | N-Methyl-3-(3,3-dimethoxycyclobutyl)pyrrolidine |
| Acetone | NaBH₃CN | N-Isopropyl-3-(3,3-dimethoxycyclobutyl)pyrrolidine |
Alkylation Strategies: Direct N-alkylation of the pyrrolidine can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution (typically SN2) mechanism. However, overalkylation to form a quaternary ammonium (B1175870) salt can be a competing side reaction. The choice of solvent and reaction conditions can influence the outcome. The reactivity of the alkyl halide also plays a crucial role (I > Br > Cl).
Transformations of the Dimethoxycyclobutyl Moiety
The dimethoxycyclobutyl group offers unique opportunities for chemical transformations, primarily involving the ketal functionality and the strained four-membered ring.
Selective Hydrolysis: The dimethoxy ketal is susceptible to hydrolysis under acidic conditions to reveal the corresponding ketone, 3-(pyrrolidin-3-yl)cyclobutanone. This transformation is a key step in unmasking a reactive carbonyl group for further functionalization. The hydrolysis is typically carried out in the presence of an acid catalyst in an aqueous medium. The reaction is reversible, and the equilibrium can be driven towards the ketone by removing the methanol (B129727) byproduct. The stability of cyclic ketals is generally greater than their acyclic counterparts, but the presence of ring strain in the cyclobutane (B1203170) may influence the rate of hydrolysis. researchgate.net
Transketalization Reactions: Transketalization offers a method to exchange the methoxy (B1213986) groups of the ketal with other alcohols, typically diols, to form new cyclic ketals. This reaction is also acid-catalyzed and proceeds via an equilibrium process. The use of a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, can lead to the formation of more stable five- or six-membered spirocyclic ketals, respectively. This strategy can be employed for the introduction of different protecting groups or for the synthesis of more complex molecular architectures.
The cyclobutane ring in 3-(3,3-dimethoxycyclobutyl)pyrrolidine is inherently strained, which makes it susceptible to ring-opening or rearrangement reactions under certain conditions. These reactions are often driven by the release of ring strain.
Ring Expansion and Rearrangement: Under thermal, photochemical, or catalytic (e.g., Lewis acid or transition metal) conditions, substituted cyclobutanes can undergo ring expansion to form more stable five-membered rings. researchgate.net For instance, in the presence of a Lewis acid, the ketal could be activated, potentially leading to a carbocation intermediate that could trigger a skeletal rearrangement. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the substituents.
Ring-Opening Reactions: The cyclobutane ring can also undergo cleavage. For example, transition metal-catalyzed reactions are known to promote the cleavage of C-C bonds in strained rings. Such reactions could lead to the formation of linear alkyl chains or participate in cycloaddition reactions.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The presence of a bulky substituent at the 3-position of the pyrrolidine ring is expected to have a significant influence on the regioselectivity and stereoselectivity of subsequent reactions.
Regioselectivity: In reactions involving the pyrrolidine ring itself, such as C-H functionalization, the 3-substituent can direct the reaction to other positions on the ring. For instance, in metal-catalyzed C-H activation reactions, the substituent may sterically hinder the adjacent C-2 and C-4 positions, potentially favoring reaction at the C-5 position.
Stereoselectivity: The 3-(3,3-dimethoxycyclobutyl) group is a stereochemically significant feature. Although the molecule as a whole may be achiral (if the pyrrolidine is not substituted in a chiral manner), the substituent can influence the stereochemical outcome of reactions at the pyrrolidine nitrogen or at other positions on the ring. ua.esnih.gov For example, in acylation or alkylation reactions, the bulky cyclobutyl group may direct the incoming electrophile to the less hindered face of the pyrrolidine ring, leading to a diastereoselective outcome if a new stereocenter is formed. Similarly, in reactions involving the cyclobutane ring itself, the pyrrolidine substituent can influence the approach of reagents, leading to stereoselective transformations. The non-planar, puckered conformation of the pyrrolidine ring also plays a crucial role in determining the stereochemical course of reactions. beilstein-journals.org
Mechanistic Studies of Key Chemical Transformations
The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. wikipedia.orgchemicalbook.com Reactions involving this nitrogen atom typically proceed through standard nucleophilic substitution or acid-base mechanisms. For instance, in alkylation or acylation reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide or acyl halide, respectively, leading to the formation of a new C-N bond.
The hydrolysis of the dimethyl ketal on the cyclobutane ring is expected to follow a well-understood acid-catalyzed mechanism. organic-chemistry.org This process involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water and deprotonation yields the corresponding ketone. Computational studies on the hydrolysis of dimethyl ketals suggest a mechanism involving a late proton transfer from water to a methoxy group at the transition state. ic.ac.uk
Table 1: Postulated Mechanistic Steps in the Hydrolysis of the Ketal Group
| Step | Description | Intermediate/Transition State |
| 1 | Protonation of a methoxy oxygen by an acid catalyst (H₃O⁺). | Protonated ketal |
| 2 | Cleavage of the carbon-oxygen bond, leading to the departure of methanol. | Oxocarbenium ion |
| 3 | Nucleophilic attack by a water molecule on the carbocation. | Protonated hemiketal |
| 4 | Deprotonation by a water molecule to form the hemiketal. | Hemiketal |
| 5 | Protonation of the remaining methoxy group. | Protonated hemiketal |
| 6 | Elimination of a second molecule of methanol. | Protonated ketone |
| 7 | Deprotonation to yield the final ketone product. | Ketone |
Potential as a Precursor in Complex Molecule Synthesis
The bifunctional nature of this compound makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science where pyrrolidine scaffolds are prevalent. nih.govontosight.ai The pyrrolidine nitrogen can be functionalized to introduce a variety of substituents, while the latent ketone functionality in the cyclobutane ring offers a handle for further chemical transformations.
For example, the pyrrolidine nitrogen can undergo N-alkylation or N-acylation to append various side chains. It can also participate in transition-metal-catalyzed cross-coupling reactions to form N-aryl or N-vinyl derivatives. nih.gov Furthermore, the pyrrolidine ring itself can be a precursor to other heterocyclic systems through ring-expansion or ring-rearrangement reactions. nih.gov
The hydrolysis of the ketal group to unmask the ketone opens up a plethora of synthetic possibilities. The resulting cyclobutanone (B123998) can undergo reactions such as Wittig olefination, Baeyer-Villiger oxidation, or serve as a substrate for Grignard and organolithium reagents. These transformations allow for the construction of more elaborate molecular architectures.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Functional Group | Reagents and Conditions | Potential Product |
| N-Alkylation | Pyrrolidine | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-(3,3-dimethoxycyclobutyl)pyrrolidine |
| N-Acylation | Pyrrolidine | Acyl chloride, Base (e.g., Et₃N) | N-Acyl-3-(3,3-dimethoxycyclobutyl)pyrrolidine |
| Ketal Hydrolysis | Dimethoxycyclobutyl | Aqueous acid (e.g., HCl) | 3-(Pyrrolidin-3-yl)cyclobutan-1-one |
| Reductive Amination | Pyrrolidine & Ketone | H₂, Pd/C (intramolecular) | Bicyclic amine |
| Wittig Reaction | Cyclobutanone (after hydrolysis) | Phosphonium ylide | 3-(3-Methylenecyclobutyl)pyrrolidine |
Computational Chemistry and Molecular Modeling of 3 3,3 Dimethoxycyclobutyl Pyrrolidine
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. Methods such as DFT using the B3LYP functional with a 6-31G* basis set provide a reliable framework for investigating the electronic structure and energetics of organic molecules like 3-(3,3-Dimethoxycyclobutyl)pyrrolidine.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is predicted to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring, owing to its lone pair of electrons. This suggests that the nitrogen atom is the most probable site for electrophilic attack. The LUMO is likely distributed across the sigma anti-bonding orbitals of the ring structures. A smaller HOMO-LUMO gap implies higher reactivity. Theoretical calculations provide the specific energy values for these orbitals.
Table 1: Predicted Frontier Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for understanding non-covalent interactions and reaction sites. researchgate.netmdpi.com
In the MEP surface of this compound, the most negative potential (typically colored red) is concentrated around the nitrogen atom of the pyrrolidine ring and the two oxygen atoms of the dimethoxy groups. These regions are susceptible to electrophilic attack. Conversely, the most positive potential (colored blue) is found around the hydrogen atoms, especially the one attached to the nitrogen (N-H), making it a potential hydrogen bond donor site.
Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods
The flexibility of both the pyrrolidine and cyclobutane (B1203170) rings means that this compound can exist in multiple conformations. The five-membered pyrrolidine ring is known to adopt non-planar "envelope" or "twist" puckered conformations, typically described as Cγ-endo or Cγ-exo. acs.orgfrontiersin.org The presence of the bulky substituent at the 3-position significantly influences the preferred puckering of the pyrrolidine ring to minimize steric hindrance. nih.gov
Computational methods can be used to perform a systematic conformational search to identify the most stable, low-energy conformers. By calculating the relative energies of different puckering modes and orientations of the cyclobutyl group, the global minimum energy structure can be determined.
Table 2: Relative Energies of Key Conformers
| Conformer | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | Cγ-exo | 0.00 | 75.1 |
| 2 | Cγ-endo | 0.95 | 15.6 |
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
While quantum mechanical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a solvent, which is more representative of real-world conditions. easychair.orgmdpi.com An MD simulation would typically place the this compound molecule in a simulation box filled with explicit solvent molecules, such as water.
Over a simulation time of several nanoseconds, MD tracks the movements of all atoms, revealing crucial information about:
Solvation: How solvent molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between water and the pyrrolidine's N-H group and the methoxy (B1213986) oxygens.
Conformational Dynamics: The simulation would show the molecule transitioning between different ring puckers and rotational states, mapping out a dynamic conformational landscape and the energy barriers between different states. This provides a more complete understanding than static conformational analysis alone. deakin.edu.au
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net
For this compound, specific chemical shifts can be predicted for each unique carbon and hydrogen atom. These predictions are based on the calculated magnetic shielding of each nucleus. Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed, allowing for the assignment of specific peaks to bond stretching and bending modes, such as the N-H stretch or C-O stretches of the methoxy groups.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH | 2.10 | Broad Singlet |
| CH ₂ (Pyrrolidine, adjacent to N) | 2.90 - 3.10 | Multiplet |
| CH (Pyrrolidine, C3) | 2.50 | Multiplet |
| CH ₂ (Cyclobutane) | 1.95 - 2.20 | Multiplet |
Theoretical Investigation of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in elucidating reaction mechanisms. beilstein-journals.org By modeling a potential reaction, such as the N-alkylation of the pyrrolidine ring, computational methods can map the entire potential energy surface of the reaction. rsc.org
This investigation involves:
Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants and products.
Transition State Search: Locating the highest-energy point along the reaction coordinate, known as the transition state (TS). The structure of the TS provides insight into the geometry of the reaction at its bottleneck.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter that determines the reaction rate. nih.gov
A theoretical study could, for example, calculate the activation energy for the reaction of this compound with methyl iodide, providing a quantitative prediction of its feasibility.
Table 4: Calculated Energetics for a Hypothetical N-Methylation Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +18.5 |
This result would suggest an exothermic reaction with a moderate activation barrier.
In Silico Docking Studies with Relevant Protein Targets (In Vitro Context)
There are no publicly available in silico docking studies for this compound. Research in this area typically involves the use of computational methods to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein (receptor). This process is instrumental in drug discovery and molecular biology for predicting how a compound might interact with a biological target. However, for this compound, no such studies have been published.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Based on Theoretical Descriptors
Similarly, there is no available information on the application of QSAR or QSPR modeling to this compound. QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity, while QSPR studies correlate structure with physical properties. These models rely on the calculation of theoretical molecular descriptors and require a dataset of compounds with known activities or properties. As no such research has been conducted or published for this compound, no data tables or detailed findings can be presented.
Design and Synthesis of 3 3,3 Dimethoxycyclobutyl Pyrrolidine Derivatives and Analogues
Rational Design Principles for Structural Modification of the 3-(3,3-Dimethoxycyclobutyl)pyrrolidine Scaffold
The rational design of derivatives based on the this compound core is guided by several key principles aimed at systematically exploring the structure-activity relationships (SAR) of potential therapeutic agents or functional materials. The core scaffold itself presents distinct regions for modification: the pyrrolidine (B122466) nitrogen, the pyrrolidine ring carbons, and the dimethoxycyclobutyl moiety.
The pyrrolidine ring is a common motif in many biologically active compounds due to its ability to engage in hydrogen bonding and its conformational flexibility. nih.gov The nitrogen atom, in particular, serves as a crucial handle for introducing a wide array of substituents to modulate properties such as basicity, polarity, and steric bulk. These modifications can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The 3,3-dimethoxycyclobutane group imparts significant rigidity to the molecule, restricting the conformational freedom of the pyrrolidine ring. This can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for a biological target by pre-organizing the molecule in a bioactive conformation. The gem-dimethoxy group can also serve as a protected ketone, offering a latent site for further functionalization.
Structural modification strategies often involve a systematic variation of substituents at these key positions to probe their impact on the desired properties. For instance, in a drug discovery context, modifications would be designed to optimize interactions with a specific biological target, enhance membrane permeability, or reduce metabolic liability.
Systematic Derivatization at the Pyrrolidine Nitrogen Atom
The secondary amine of the this compound scaffold is a prime site for systematic derivatization. Standard synthetic methodologies can be employed to introduce a diverse range of functional groups at this position.
One of the most common methods for N-derivatization is reductive amination . wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the treatment of the parent pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com This approach allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl substituents. For example, reaction with a series of substituted benzaldehydes would yield a library of N-benzyl derivatives.
N-alkylation with alkyl halides or sulfonates is another straightforward method for introducing simple alkyl groups. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Additionally, N-acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities, which can act as hydrogen bond donors and acceptors.
The following table illustrates a hypothetical library of derivatives prepared by systematic derivatization at the pyrrolidine nitrogen:
| Derivative ID | R Group | Synthetic Method |
| 1a | Methyl | Reductive amination with formaldehyde |
| 1b | Ethyl | N-alkylation with ethyl iodide |
| 1c | Benzyl | Reductive amination with benzaldehyde |
| 1d | Acetyl | N-acylation with acetyl chloride |
| 1e | Phenyl | Buchwald-Hartwig amination with bromobenzene |
Strategies for Modifying the Dimethoxycyclobutyl Moiety
The dimethoxycyclobutyl portion of the molecule offers unique opportunities for structural modification, allowing for changes in steric hindrance, polarity, and the potential for introducing new functional groups.
Alterations to the Dimethoxy Groups
The gem-dimethoxy group is a ketal, which can be hydrolyzed under acidic conditions to reveal a ketone. This ketone can then serve as a versatile synthetic intermediate for a variety of transformations. For instance, reduction of the ketone would yield a hydroxyl group, which could be further functionalized. Alternatively, the ketone could undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds or be converted to other functional groups via standard ketone chemistry.
The methoxy (B1213986) groups could also be replaced with other alkoxy groups by transketalization, allowing for the fine-tuning of the molecule's lipophilicity.
Introduction of Substituents on the Cyclobutane (B1203170) Ring
Introducing substituents directly onto the cyclobutane ring is a more challenging synthetic endeavor but could provide valuable insights into the SAR. This would likely require the synthesis of a pre-functionalized cyclobutane starting material. For example, a cyclobutane derivative with a substituent at the 1- or 2-position could be carried through the synthetic sequence to generate the final substituted 3-(cyclobutyl)pyrrolidine analogue.
Synthesis of Ring-Expanded or Ring-Contracted Analogues of the Pyrrolidine and Cyclobutane Rings
The synthesis of analogues with different ring sizes for both the pyrrolidine and cyclobutane moieties can provide valuable information on the optimal ring combination for a desired activity.
For the pyrrolidine ring, analogues such as 3-(3,3-dimethoxycyclobutyl)piperidine (a six-membered ring) or 2-(3,3-dimethoxycyclobutyl)azetidine (a four-membered ring) could be synthesized. The synthetic strategies would need to be adapted accordingly, for example, by using a 1,5-dihalopentane for the piperidine (B6355638) synthesis.
For the cyclobutane ring, ring-expanded analogues such as 3-(3,3-dimethoxycyclopentyl)pyrrolidine or ring-contracted analogues like 3-(2,2-dimethoxycyclopropyl)pyrrolidine could be prepared. The synthesis of these analogues would necessitate the use of the corresponding substituted cycloalkane precursors.
Spirocyclic analogues represent another class of ring-modified structures. For instance, the synthesis of 2-azaspiro[4.4]nonane derivatives has been reported and could be adapted to create spirocyclic structures related to the target scaffold. uow.edu.auosti.govthieme-connect.com
The following table presents some examples of potential ring-modified analogues:
| Analogue ID | Structure | Ring Modification |
| 2a | 3-(3,3-Dimethoxycyclobutyl)piperidine | Pyrrolidine to Piperidine |
| 2b | 3-(3,3-Dimethoxycyclopentyl)pyrrolidine | Cyclobutane to Cyclopentane |
| 2c | 2-Azaspiro[4.4]nonane-7,7-dimethoxy | Spirocyclic Analogue |
Preparation of Stereoisomeric and Chiral Analogues for Comparative Studies
The this compound scaffold contains a stereocenter at the 3-position of the pyrrolidine ring. The synthesis of enantiomerically pure or diastereomerically enriched analogues is crucial for understanding the stereochemical requirements for biological activity.
Diastereoselective synthesis of substituted pyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions using chiral auxiliaries or catalysts. organic-chemistry.orgacs.org For example, the reaction of an azomethine ylide with a chiral dipolarophile can lead to the formation of enantiomerically enriched pyrrolidine derivatives.
Alternatively, chiral resolution of the racemic parent compound using chiral acids or by chiral chromatography can provide access to the individual enantiomers. The absolute stereochemistry of the separated enantiomers would then need to be determined, for example, by X-ray crystallography of a suitable derivative.
The synthesis of diastereomers could also be achieved if an additional stereocenter is introduced, for instance, by adding a substituent to the cyclobutane ring. The different diastereomers could then be separated and their biological activities compared.
Combinatorial Chemistry Approaches for Building Libraries of Derivatives
The generation of extensive chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds to identify novel therapeutic agents. Combinatorial chemistry offers a powerful paradigm for the systematic and rapid synthesis of large, diverse collections of molecules from a common scaffold. While specific literature detailing the application of combinatorial chemistry to the this compound scaffold is not extensively documented, the principles of this approach, widely applied to other pyrrolidine-based structures, provide a clear framework for the potential construction of derivative libraries. These strategies primarily revolve around solid-phase synthesis and solution-phase parallel synthesis, often leveraging multicomponent reactions to achieve structural diversity.
One of the most effective and widely used methods for constructing libraries of highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This approach is particularly amenable to combinatorial synthesis due to its convergent nature, allowing for the rapid assembly of the core pyrrolidine ring with multiple points of diversity. In a hypothetical combinatorial library synthesis starting from a precursor to the this compound scaffold, one could envision a strategy where the core scaffold is functionalized to participate in such reactions.
For instance, a synthetic route could be designed to generate an azomethine ylide precursor bearing the 3,3-dimethoxycyclobutyl moiety. This precursor could then be reacted with a diverse set of dipolarophiles in a parallel fashion to introduce a wide range of substituents at other positions of the pyrrolidine ring. The diversity of the resulting library would be dictated by the variety of dipolarophiles used.
Table 1: Exemplary Building Blocks for a Combinatorial Library of this compound Derivatives via 1,3-Dipolar Cycloaddition
| Component | Building Block Examples | Introduced Diversity |
| Azomethine Ylide Precursor | Glycine ester with a 3,3-dimethoxycyclobutyl substituent | Core scaffold |
| Aldehyde/Ketone | Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), Aliphatic aldehydes (e.g., isobutyraldehyde) | Substituents at the C5 position of the pyrrolidine ring |
| Dipolarophile | N-substituted maleimides, acrylates, vinyl ketones | Substituents at the C2 and C4 positions of the pyrrolidine ring |
Encoded library technology (ELT) represents another sophisticated combinatorial approach that could be adapted for the synthesis of a this compound-based library. In this method, each unique chemical structure synthesized on a solid support (such as a bead) is tagged with a unique chemical "barcode," often a DNA oligomer. This allows for the pooling and screening of millions of compounds simultaneously. After screening, the beads corresponding to active compounds can be isolated, and their chemical structure can be identified by sequencing the DNA tag.
A potential solid-phase synthesis strategy for a library of this compound derivatives could involve immobilizing a suitable precursor to the pyrrolidine ring on a resin. Subsequent reaction steps to complete the ring formation and introduce diversity would be performed. After each synthetic step, a unique DNA tag would be added to the resin, encoding the specific building block used.
Table 2: Hypothetical Solid-Phase Combinatorial Synthesis Scheme
| Step | Reaction | Building Blocks | Encoding |
| 1 | Immobilization | Resin + Linker + this compound precursor | No encoding |
| 2 | N-Acylation | Diverse carboxylic acids | DNA tag for each carboxylic acid |
| 3 | Functionalization of the pyrrolidine ring | Various electrophiles or nucleophiles | DNA tag for each functionalizing agent |
| 4 | Cleavage from resin | Cleavage cocktail | - |
Furthermore, multicomponent reactions (MCRs) are highly efficient in generating molecular diversity and are well-suited for combinatorial library synthesis. An MCR-based approach to a library of this compound analogues could involve the one-pot reaction of a building block containing the cyclobutyl moiety, an amino acid, and an aldehyde or ketone. By systematically varying each of these components, a large and diverse library of compounds could be rapidly generated.
The successful implementation of these combinatorial strategies would enable the exploration of the chemical space around the this compound scaffold, facilitating the identification of derivatives with desired biological activities. The choice of specific synthetic methodology would depend on the desired library size, the nature of the building blocks, and the screening platform to be used.
In Vitro Biological and Mechanistic Investigations of 3 3,3 Dimethoxycyclobutyl Pyrrolidine and Its Analogues
Target Identification and Engagement Studies (In Vitro)
In the realm of drug discovery and chemical biology, the initial step following the synthesis of a novel compound is often the identification of its biological target. In vitro techniques are paramount in this phase, offering a controlled environment to study molecular interactions. For a compound like 3-(3,3-Dimethoxycyclobutyl)pyrrolidine and its analogues, a series of assays would be employed to elucidate its primary protein targets and confirm engagement.
Receptor Binding Assays with Defined Ligands (In Vitro)
Receptor binding assays are a fundamental tool to determine if a compound interacts with specific receptors. nih.gov These assays typically utilize a radiolabeled or fluorescently tagged ligand known to bind to a particular receptor. The novel compound is then introduced to see if it can displace the known ligand, indicating competitive binding to the same site. The data generated from such assays, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), provides a quantitative measure of the compound's affinity for the receptor. nih.gov For pyrrolidine-containing molecules, which are known to interact with a variety of receptors, a broad panel of receptor binding assays would be a logical starting point.
Table 1: Representative Data from a Hypothetical Receptor Binding Assay
| Receptor Target | Known Ligand | This compound Concentration (nM) | % Displacement of Known Ligand |
| Dopamine D2 | [3H]-Spiperone | 1 | 5% |
| 10 | 15% | ||
| 100 | 45% | ||
| 1000 | 85% | ||
| Serotonin 5-HT2A | [3H]-Ketanserin | 1 | 2% |
| 10 | 8% | ||
| 100 | 20% | ||
| 1000 | 35% | ||
| Muscarinic M1 | [3H]-Pirenzepine | 1 | 3% |
| 10 | 10% | ||
| 100 | 28% | ||
| 1000 | 42% |
This table is illustrative and does not represent actual experimental data for this compound.
Enzyme Inhibition and Activation Studies (In Vitro)
Many drugs exert their effects by modulating the activity of enzymes. In vitro enzyme assays are conducted to determine if a compound acts as an inhibitor or an activator of a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. For instance, pyrrolidine (B122466) derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase and various kinases. nih.govebi.ac.uk The potency of inhibition is typically quantified by the IC50 value.
Table 2: Illustrative Enzyme Inhibition Data
| Enzyme Target | Substrate | IC50 (µM) for this compound Analogue A | IC50 (µM) for this compound Analogue B |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 5.2 | >100 |
| Monoamine Oxidase B (MAO-B) | Benzylamine | 12.8 | 25.4 |
| Cathepsin K | Z-FR-AMC | >100 | 8.7 |
This table is for illustrative purposes only and is not based on experimental results for the specified compounds.
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To gain deeper insights into the binding kinetics and thermodynamics of a compound with its protein target, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. researchgate.netresearchgate.net SPR can provide real-time data on the association and dissociation rates of a ligand, from which the binding affinity (KD) can be calculated. nih.gov ITC, on the other hand, directly measures the heat released or absorbed during a binding event, providing information on the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction. nih.gov
Cell-Based Assays for Mechanistic Pathway Elucidation (In Vitro)
Following target identification, cell-based assays are crucial for understanding how a compound's interaction with its target translates into a cellular response. These assays provide a more physiologically relevant context than isolated protein assays.
Investigation of Specific Cellular Signaling Pathways (In Vitro)
Once a primary target is identified, researchers investigate the downstream effects on cellular signaling pathways. For example, if a compound binds to a G-protein coupled receptor, assays can measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. If the target is a kinase, Western blotting can be used to assess the phosphorylation status of downstream substrate proteins. nih.govnih.gov Such studies are essential for elucidating the mechanism of action of the compound.
Cellular Uptake and Subcellular Localization Studies (In Vitro)
For a compound to be effective, it must often enter the cell and reach its target. Cellular uptake studies, often using fluorescently labeled versions of the compound, can be performed to quantify its accumulation within cells. nih.gov Microscopy techniques, such as confocal microscopy, can then be used to determine the subcellular localization of the compound, for instance, whether it accumulates in the cytoplasm, nucleus, or specific organelles like mitochondria. nih.gov This information is critical for understanding the compound's biological activity and for optimizing its properties.
Structure-Activity Relationship (SAR) Analysis based on In Vitro Biological Data
No in vitro biological data for this compound or its analogues has been reported in the scientific literature. Therefore, a structure-activity relationship analysis cannot be conducted.
Elucidation of Molecular Mechanisms of Action (In Vitro)
There are no published studies investigating the molecular mechanism of action of this compound. Without experimental data, its molecular targets and the pathways it may modulate remain unknown.
Profiling of this compound and Analogues in Defined In Vitro Pharmacological Systems
The pharmacological profile of this compound in any in vitro system has not been documented. There is no information regarding its activity in assays for specific enzymes, receptors, or cell-based models.
Ligand Efficiency and Lipophilicity Metrics in Relation to In Vitro Activities
As there is no reported in vitro activity for this compound, the calculation and analysis of ligand efficiency and lipophilicity metrics in relation to its biological function are not possible.
Future Perspectives and Emerging Research Avenues for 3 3,3 Dimethoxycyclobutyl Pyrrolidine
Exploration of Novel Synthetic Methodologies and Cascade Reactions
The development of efficient and stereocontrolled synthetic routes is paramount to unlocking the potential of 3-(3,3-Dimethoxycyclobutyl)pyrrolidine and its derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.
Novel Methodologies: Modern catalytic systems offer promising avenues. For instance, iridium-catalyzed "borrowing hydrogen" methodologies, which enable the synthesis of functionalized pyrrolidines from simple diols and amines, could be adapted for this target. nih.govresearchgate.net Similarly, rhodium-catalyzed C-H amination using O-benzoylhydroxylamines as nitrene precursors presents another sophisticated strategy for constructing the pyrrolidine (B122466) ring. organic-chemistry.org The stereoselective synthesis of cyclobutanes via the contraction of pyrrolidines is another advanced technique that could be explored in reverse to construct the core scaffold. nih.gov
Cascade Reactions: One-pot cascade reactions, which combine multiple transformations into a single synthetic operation, represent a particularly attractive goal. These reactions minimize waste, reduce purification steps, and can rapidly build molecular complexity. nih.gov A hypothetical cascade could involve a Michael addition followed by a reductive cyclization to form the pyrrolidinyl-spirooxindole core, a strategy that has proven effective for similar structures. chemrxiv.org Palladium-catalyzed cascade cyclization–coupling reactions also offer a powerful tool for creating highly substituted heterocyclic systems in one step. nih.gov
| Methodology | Key Features | Potential Catalyst/Reagent | Anticipated Advantages |
|---|---|---|---|
| Borrowing Hydrogen Annulation | Direct formation of N-heterocycles from diols and amines. | Cp*Ir complexes | High atom economy, use of simple precursors. |
| Cascade C-H Activation/Carboamidation | One-pot formation of complex spirocycles. | Cobalt(III) complexes | Rapid construction of molecular complexity, reduced synthetic steps. nih.gov |
| Intramolecular Schmidt Reaction | Formation of pyrrolidines from ω-azido carboxylic acids. | Tf₂O | Access to diverse 2-substituted pyrrolidines. organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles. | In situ generation from amino acids and aldehydes. | High stereocontrol, access to complex dispiro-pyrrolidines. |
Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions
To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics, mechanisms, and the influence of various parameters is essential. Advanced spectroscopic techniques applied in real-time offer a powerful lens through which to view these processes as they occur, moving beyond traditional offline analysis of final products.
In-situ spectroscopic methods can provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction profiles and endpoints. This is crucial for complex cascade reactions where transient intermediates may dictate the final product distribution.
Process Analytical Technology (PAT): Integrating techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) directly into the reaction vessel can enable continuous monitoring.
Kinetic and Mechanistic Insights: By tracking the appearance and disappearance of key species, researchers can elucidate reaction mechanisms, identify rate-determining steps, and detect potential side reactions. For example, monitoring the cobalt-catalyzed cascade synthesis of oxaspirocycles has provided critical insights into the reaction pathway. nih.gov
Optimization and Control: Real-time data facilitates rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading, leading to improved yields, selectivity, and safety.
| Technique | Principle | Information Gained | Application Example |
|---|---|---|---|
| In-situ FTIR/Raman | Vibrational spectroscopy measuring changes in bond vibrations. | Concentration of functional groups, reaction initiation, and completion. | Monitoring the consumption of an azide (B81097) starting material in a Schmidt reaction. |
| In-situ NMR | Nuclear magnetic resonance to identify and quantify species. | Structural elucidation of intermediates, determination of stereoselectivity. | Observing the formation of diastereomeric intermediates in a 1,3-dipolar cycloaddition. |
| Mass Spectrometry | Measures mass-to-charge ratio of ions. | Detection of transient intermediates and products. | Identifying a short-lived 1,1-diazene intermediate in pyrrolidine ring contractions. nih.gov |
Potential as a Building Block in Supramolecular Chemistry and Materials Science
The distinct three-dimensional architecture of this compound makes it an intriguing candidate for applications beyond medicinal chemistry, particularly in the fields of supramolecular chemistry and materials science.
Supramolecular Chemistry: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while N-H protons can be donors, facilitating the formation of predictable, ordered assemblies. The rigid cyclobutane (B1203170) unit can serve as a spacer element, directing the geometry of these assemblies. There is potential for this molecule to act as a "guest" in host-guest chemistry, forming inclusion complexes with macrocycles like cyclodextrins or cucurbiturils. nih.govunipa.it Such complexes could be used to modify the solubility or reactivity of the compound.
Materials Science: Pyrrolidine and its derivatives are key components in a range of materials. ontosight.ai Pyrrolidone-based materials, for example, have a long history of use as safe and effective pharmaceutical excipients and in other industrial applications. sci-hub.se Derivatives of this compound could be explored as:
Monomers for Novel Polymers: Polymerization of functionalized derivatives could lead to new polymers with unique thermal or mechanical properties imparted by the rigid cyclobutane core.
Functional Additives: The compound could be incorporated into existing polymer matrices to act as a plasticizer, a compatibilizer, or to introduce specific functionalities. nbinno.com
Organocatalysts: The pyrrolidine scaffold is central to many successful organocatalysts (e.g., proline). The unique steric and electronic properties of this substituted pyrrolidine could be harnessed to develop new catalysts for asymmetric synthesis.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. These computational tools can analyze vast datasets to identify patterns and make predictions far faster than human researchers. For a scaffold like this compound, AI/ML offers a powerful approach to rapidly explore its chemical space and prioritize derivatives for synthesis and testing.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data from other pyrrolidine-containing compounds to predict the biological activity or physicochemical properties of new, virtual derivatives of the target molecule.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound core. These models can be optimized to generate structures with a high predicted affinity for a specific biological target while simultaneously maintaining drug-like properties.
Synthesis Prediction: Retrosynthesis algorithms can analyze a target derivative and propose viable synthetic pathways, accelerating the process of turning a virtual design into a physical sample.
| AI/ML Tool | Function | Specific Application |
|---|---|---|
| Generative Adversarial Networks (GANs) | Designs novel molecular structures. | Generate a library of virtual derivatives with predicted activity against a specific kinase. |
| Random Forest / Gradient Boosting | Builds predictive QSAR models. | Predict the anti-inflammatory potential (e.g., COX-2 inhibition) of newly designed compounds. |
| Graph Neural Networks (GNNs) | Learns from molecular graph structures. | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |
| Transformer-based Models | Analyzes sequential data. | Propose retrosynthetic routes for the top-ranked virtual compounds. |
Identification of New In Vitro Biological Targets and Pathways for Investigation
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products. nih.govresearchgate.net This rich history provides a logical starting point for investigating the biological potential of this compound. A key future direction will be the systematic screening of a library of its derivatives against a wide range of biological targets to identify novel activities.
Based on the known activities of related heterocyclic compounds, several therapeutic areas are of immediate interest:
Anti-inflammatory Activity: Pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov A focused library of this compound analogs could be screened for similar activity.
Anticancer Activity: Pyrrolizine derivatives have shown promise as multi-target cytotoxic agents, while other pyrrolidine-containing compounds have demonstrated activity against various cancer cell lines. pharaohacademy.com High-throughput screening against a panel of human cancer cells (e.g., NCI-60) would be a valuable first step.
Antimicrobial/Antimycobacterial Activity: The rise of antimicrobial resistance necessitates the discovery of new scaffolds. Thiosemicarbazone compounds containing pyrrolidine have shown activity against Mycobacterium tuberculosis, suggesting a potential avenue for investigation. mdpi.com
| Therapeutic Area | Potential Target/Pathway | Rationale based on Related Scaffolds |
|---|---|---|
| Inflammation | COX-2, 5-Lipoxygenase (5-LOX) | Pyrrolidine-2,5-diones are known COX-2 inhibitors. nih.gov |
| Oncology | Kinases, Tubulin polymerization, DNA replication | Pyrrolizines and spiro-pyrrolidines show diverse anticancer mechanisms. pharaohacademy.com |
| Infectious Disease | Bacterial cell wall synthesis, DNA gyrase | Pyrrolidine derivatives have shown antibacterial and antimycobacterial activity. mdpi.com |
| Central Nervous System | Dopamine/Serotonin receptors, MAO-B | The pyrrolidine ring is a common feature in CNS-active drugs. nih.gov |
Interdisciplinary Approaches for Expanding the Academic Research Landscape of the Compound
The true potential of this compound will be realized not by isolated efforts, but through synergistic, interdisciplinary collaborations. The complexity of modern molecular science demands a convergence of expertise from traditionally distinct fields. Expanding the academic landscape for this compound requires building bridges between chemists, biologists, computational scientists, and material scientists.
A model for future research could involve a collaborative hub-and-spoke approach:
Computational Core: A central computational chemistry group could use AI/ML to design virtual libraries of derivatives and predict their properties (activity, synthesis feasibility, material characteristics).
Synthetic Chemistry Hub: Organic chemists would then synthesize the highest-priority targets identified by the computational core, using advanced, monitored synthetic methodologies.
Biological Screening Spoke: Pharmacologists and molecular biologists would perform high-throughput in vitro screening of the synthesized compounds to identify biological hits and elucidate mechanisms of action.
Materials Science Spoke: Materials scientists would investigate promising candidates for applications as monomers, polymer additives, or functional materials, characterizing their physical and chemical properties.
This integrated workflow creates a feedback loop where experimental results from the biological and materials spokes are fed back to the computational core to refine the predictive models, leading to the design of next-generation compounds. Such an approach not only accelerates the pace of discovery but also ensures that the research is holistic, exploring the full spectrum of potential applications for this promising chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
